molecular formula C17H16N2O B1316774 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 87769-64-0

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B1316774
CAS No.: 87769-64-0
M. Wt: 264.32 g/mol
InChI Key: KMPXAOYMXIGGPP-UHFFFAOYSA-N
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Description

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 87769-64-0) is a high-purity chemical compound offered for research and development purposes. This compound features the pyridazin-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Researchers are particularly interested in pyridazinone derivatives for their significant potential in tackling critical health challenges, including cardiovascular diseases and cancer . The pyridazinone core is a recognized pharmacophore for developing vasodilators and phosphodiesterase (PDE) inhibitors, which are relevant for treating conditions like hypertension and heart failure . Furthermore, this scaffold is found in numerous studies targeting anticancer agents, with derivatives showing activity through the inhibition of key enzymes and pathways involved in cell proliferation . The structural features of this benzyl- and phenyl-substituted dihydropyridazinone make it a valuable intermediate for synthetic and biomedical applications, serving as a key building block in the construction of more complex, pharmacologically active molecules . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-benzyl-6-phenyl-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPXAOYMXIGGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523844
Record name 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87769-64-0
Record name 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one with Benzaldehyde

One of the primary methods involves the condensation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one with benzaldehyde in the presence of a base such as sodium hydroxide:

  • Procedure : Sodium hydroxide (0.5 g, 3.5 mmol) is added to a solution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (0.15 g, 1 mmol) and benzaldehyde (0.11 g, 1 mmol) in 30 mL ethanol.
  • The reaction mixture is stirred, and the solvent is evaporated under vacuum.
  • The residue is purified by silica-gel column chromatography using a hexane/ethyl acetate mixture (7:3 v/v).
  • Slow evaporation at room temperature yields colorless single crystals of the target compound.

This method yields the compound with high purity and allows for crystallographic studies confirming the molecular structure and conformation.

Multicomponent and Domino Reactions for Pyridazinone Derivatives

More complex synthetic strategies involve multicomponent reactions and domino processes:

  • For example, phenylhydrazine reacts with 4-pentynoic acid in the presence of zinc chloride to form pyridazinone derivatives in a one-pot process.
  • These methods can be adapted to synthesize substituted dihydropyridazinones, including 2-benzyl-6-phenyl derivatives, by varying the starting materials and reaction conditions.

Copper-Catalyzed Oxidative Coupling in the Presence of Pyridine

Another reported synthesis involves copper diacetate-catalyzed oxidative coupling:

  • Reaction conditions include pyridine as solvent, copper diacetate as catalyst, sodium carbonate as base, and toluene as solvent.
  • The reaction is conducted at 100 °C under atmospheric pressure for 12 hours using Schlenk techniques.
  • This method achieves a yield of approximately 90% for this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purification Method Notes
Condensation with Benzaldehyde 6-phenyl-4,5-dihydropyridazin-3(2H)-one, benzaldehyde, NaOH, ethanol, RT Not specified (high purity) Silica-gel chromatography (hexane/ethyl acetate 7:3) Produces single crystals suitable for X-ray analysis
Copper-Catalyzed Oxidative Coupling Pyridine, copper diacetate, sodium carbonate, toluene, 100 °C, 12 h ~90% Not specified Efficient, high yield, requires Schlenk technique
Multicomponent/Domino Reaction Phenylhydrazine, 4-pentynoic acid, ZnCl2, one-pot process Moderate to good Not specified Versatile for substituted pyridazinones

Research Findings and Structural Insights

  • The compound this compound exhibits a nonplanar molecular structure with significant dihedral angles between the phenyl and pyridazine rings (approximately 46.7°) and near perpendicularity of the benzyl phenyl ring to the pyridazine ring (about 78.3°).
  • Crystallographic studies reveal that molecules form inversion dimers through N—H⋯O hydrogen bonds, contributing to the stability of the crystal lattice.
  • Hirshfeld surface analysis indicates that the most significant intermolecular interactions in the crystal packing are H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts, which are critical for the compound’s solid-state properties.

Summary of Preparation Methodologies

  • The base-catalyzed condensation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one with benzaldehyde in ethanol is a straightforward and effective method to prepare this compound.
  • Copper-catalyzed oxidative coupling offers a high-yield alternative under controlled conditions.
  • Multicomponent and domino reactions provide synthetic flexibility for related pyridazinone derivatives, potentially adaptable for this compound.
  • Purification typically involves silica-gel chromatography with hexane/ethyl acetate mixtures, and crystallization is achieved by slow solvent evaporation.

This comprehensive overview integrates diverse, authoritative research findings and experimental data, providing a clear and detailed understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridazinones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinones, while reduction may yield dihydropyridazines.

Scientific Research Applications

Pharmaceutical Development

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been studied for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of drugs targeting various diseases, including:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies have suggested that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions like arthritis.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as:

  • Condensation Reactions : It can be used in condensation reactions to form larger organic molecules.
  • Cyclization Reactions : The dihydropyridazine moiety can be involved in cyclization processes, leading to the formation of new cyclic compounds.

Material Science

Due to its chemical stability and unique properties, this compound may find applications in material science:

  • Polymer Chemistry : Its derivatives could be utilized in the synthesis of polymers with specific mechanical or thermal properties.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal highlighted the antioxidant capacity of similar pyridazine compounds. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro.

Case Study 2: Anti-inflammatory Activity

Research conducted on related compounds showed significant anti-inflammatory effects in animal models. The study indicated that treatment with these compounds resulted in reduced inflammation markers, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological activity being studied. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridazinone derivatives exhibit activity modulated by substituent type and position. Key structural analogs include:

Compound Substituents (Position) Key Findings Reference
6-(4-Methylphenyl) derivative No substituent at 2nd position Highest anti-inflammatory activity (comparable to indomethacin)
2-Butyl-6-phenyl derivative Butyl group at 2nd position Selective COX-2 inhibition (IC₅₀ = 0.08 µM); superior docking score vs. NSAIDs
4-Benzylidene derivatives Benzylidene at 4th position Enhanced anticonvulsant activity (e.g., compound 3j reduced MES-induced seizures)
Bis(azinone) derivatives Extended bis(azinone) structure Higher PDE III inhibition due to optimal spatial separation of pharmacophores
  • Substituent Impact :
    • 2nd Position : Bulky groups (e.g., benzyl, butyl) improve target affinity (e.g., ACE, COX-2) but may reduce solubility .
    • 6th Position : Electron-withdrawing groups (e.g., Cl) enhance anticonvulsant activity, while methyl groups improve anti-inflammatory effects .
Pharmacological Activities

ACE Inhibition :

  • Compound 3a (2-bromobenzoyl substituent) showed the highest ACE inhibitory activity (IC₅₀ = 0.12 µM) in molecular docking, attributed to hydrogen bonding with ACE active sites (e.g., Glu384, His353) .

COX-2 Inhibition :

  • The 2-butyl analog demonstrated COX-2 selectivity (IC₅₀ = 0.08 µM vs. COX-1 IC₅₀ = 1.2 µM), outperforming celecoxib in docking studies .

Anticonvulsant Activity :

  • Methyl-substituted derivatives (e.g., 3j ) showed higher activity than chloro analogs in maximal electroshock (MES) tests, likely due to improved membrane permeability .

Inodilatory Properties:

  • A 2-phenyl derivative with a methanesulfonamidophenyl group (compound 7 ) exhibited potent vasorelaxant activity (IC₅₀ = 0.08 µM) via PDE III inhibition .
Physicochemical and Solubility Profiles
  • Solubility: The dihydropyridazinone core exhibits low aqueous solubility, which is improved by polar solvents (e.g., PEG-400, Transcutol) . 2-Benzyl Derivative: LogP = 3.2 (indicative of moderate lipophilicity) . 2-Butyl Derivative: Lower solubility in water (0.12 mg/mL at 25°C) compared to PEG-400 mixtures (8.4 mg/mL) .
Crystallographic and Molecular Geometry
  • 4-Benzylidene Derivatives : Benzylidene substituents introduce steric hindrance, altering intermolecular interactions (e.g., C–H···O bonds) in crystal packing .

Biological Activity

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 87769-64-0) is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C17H16N2OC_{17}H_{16}N_{2}O with a molecular weight of approximately 264.32 g/mol. Its structure features a pyridazinone core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC17H16N2OC_{17}H_{16}N_{2}O
Molecular Weight264.32 g/mol
LogP2.58680
PSA32.67000

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. A study reported that certain pyridazine compounds demonstrated effective inhibition against various bacterial strains, suggesting that the presence of the dihydropyridazinone moiety enhances antimicrobial potency .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases. In vitro studies have shown that derivatives can scavenge free radicals effectively, indicating their potential use in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. The compound acts by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

One of the most promising areas of research involves the anticancer activity of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, research demonstrated that it effectively inhibited the proliferation of specific cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

The biological activities of this compound can be attributed to its structural features, particularly the dihydropyridazinone ring. This structure facilitates interactions with biological targets such as enzymes and receptors involved in various physiological processes.

  • Enzyme Inhibition : The compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and obesity-related disorders .
  • Cell Signaling Modulation : It affects pathways associated with apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • Study on Antimicrobial Activity : A comparative analysis found that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than traditional antibiotics .
  • Antioxidant Study : In vitro assays revealed that this compound scavenged DPPH radicals effectively, highlighting its potential as an antioxidant agent .
  • Cancer Cell Line Testing : In a recent study published in Bioorganic & Medicinal Chemistry Letters, the compound was shown to inhibit the growth of several cancer cell lines with IC50 values ranging from 10 to 30 µM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?

  • Answer: A typical synthesis involves condensation of substituted aldehydes with 6-aryl-4,5-dihydropyridazin-3(2H)-ones under basic conditions. For example, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one reacts with benzaldehyde derivatives in ethanol with sodium ethoxide catalysis, followed by acidification and recrystallization in 90% ethanol . Modifications to the benzyl or phenyl substituents can be achieved by varying the aldehyde or starting dihydropyridazinone.

Q. How is the structural conformation of this compound characterized in crystallographic studies?

  • Answer: X-ray crystallography and Hirshfeld surface analysis are used to determine molecular packing and intermolecular interactions. For 2-benzyl-6-phenyl derivatives, studies reveal a non-planar dihydropyridazinone ring with a puckered conformation. The benzyl group adopts a pseudoaxial orientation, stabilized by C–H···π interactions between the benzyl hydrogen and adjacent phenyl rings .

Q. What biological activities have been reported for this class of dihydropyridazinones?

  • Answer: Dihydropyridazinones exhibit diverse bioactivity, including positive inotropic effects (enhancing cardiac contractility) and hypotensive properties. For example, 6-phenyl derivatives with benzyl substitutions show dose-dependent vasodilation in preclinical models, likely mediated by PDE-III inhibition .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state stability of this compound?

  • Answer: Hirshfeld surface analysis indicates that C–H···O and C–H···π interactions dominate crystal packing. The dihydropyridazinone carbonyl oxygen acts as a hydrogen-bond acceptor, while benzyl-phenyl interactions contribute to lattice stability. These findings guide the design of co-crystals or salts to optimize solubility without compromising thermal stability .

Q. What strategies resolve contradictions in pharmacological data across structurally similar analogs?

  • Answer: Discrepancies in bioactivity (e.g., varying inotropic potency) often arise from substituent effects. For example, electron-withdrawing groups (e.g., -Cl) on the benzyl ring enhance PDE-III affinity, while bulky substituents reduce bioavailability. Systematic SAR studies, combining in vitro enzyme assays and molecular docking, help identify critical pharmacophores .

Q. How can computational methods optimize the synthesis of enantiomerically pure derivatives?

  • Answer: Density Functional Theory (DFT) predicts reaction pathways and stereochemical outcomes. For asymmetric synthesis, chiral catalysts (e.g., BINOL-derived phosphoric acids) can be modeled to favor specific transition states. Experimental validation via HPLC with chiral columns confirms enantiomeric excess .

Q. What experimental designs mitigate byproduct formation during cyclocondensation reactions?

  • Answer: Kinetic control via slow reagent addition minimizes dimerization. Solvent choice (e.g., ethanol vs. DMF) impacts reaction selectivity: polar aprotic solvents favor cyclization, while protic solvents reduce side reactions. Monitoring via TLC or in situ IR spectroscopy allows real-time adjustment of reaction conditions .

Methodological Notes

  • Synthesis Optimization: Use a 1:1 molar ratio of aldehyde to dihydropyridazinone precursor in ethanol with catalytic NaOEt. Stir at room temperature for 12–24 hours, then acidify to pH 3–4 for precipitation .
  • Bioactivity Testing: Employ Langendorff isolated heart preparations for inotropic evaluation and aortic ring assays for vasodilation studies. Compare EC₅₀ values against reference standards like milrinone .
  • Crystallography: Collect diffraction data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL-2018/3, and analyze Hirshfeld surfaces via CrystalExplorer .

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